molecular formula C6H11NO2S B14201139 2-Methyl-1,3-thiazinane-4-carboxylic acid CAS No. 860345-16-0

2-Methyl-1,3-thiazinane-4-carboxylic acid

Cat. No.: B14201139
CAS No.: 860345-16-0
M. Wt: 161.22 g/mol
InChI Key: NNWHFTTZUVDJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-thiazinane-4-carboxylic acid is an organic compound with the molecular formula C6H11NO2S It is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine with formaldehyde. The reaction involves the formation of a thiazinane ring structure. The reaction conditions typically include an aqueous environment where homocysteine and formaldehyde react to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining controlled reaction conditions and using appropriate catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-Methyl-1,3-thiazinane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes involved in sulfur metabolism, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazinane-4-carboxylic acid: Lacks the methyl group at the 2-position.

    2-Methyl-1,3-thiazine-4-carboxylic acid: Contains a double bond in the ring structure.

Uniqueness

2-Methyl-1,3-thiazinane-4-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, along with a carboxylic acid functional group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

860345-16-0

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

2-methyl-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-4-7-5(6(8)9)2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

NNWHFTTZUVDJCA-UHFFFAOYSA-N

Canonical SMILES

CC1NC(CCS1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.